Bienvenue dans la boutique en ligne BenchChem!

5-Cyclopropyl-2-fluoropyridine

Suzuki-Miyaura coupling Palladium catalysis Process chemistry

5-Cyclopropyl-2-fluoropyridine (CAS 1034467-80-5) is a heterocyclic building block consisting of a pyridine core substituted with a fluorine atom at the 2-position and a cyclopropyl group at the 5-position, with the molecular formula C8H8FN and a molecular weight of 137.15 g/mol. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, where the combination of the electron-withdrawing fluorine atom and the conformationally constrained cyclopropyl moiety enables access to structurally diverse drug candidates.

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
CAS No. 1034467-80-5
Cat. No. B1456819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-fluoropyridine
CAS1034467-80-5
Molecular FormulaC8H8FN
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(C=C2)F
InChIInChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
InChIKeyHDIKFKIIABQSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-fluoropyridine (CAS 1034467-80-5): Procurement Guide for Pharmaceutical Intermediate and Chemical Building Block Applications


5-Cyclopropyl-2-fluoropyridine (CAS 1034467-80-5) is a heterocyclic building block consisting of a pyridine core substituted with a fluorine atom at the 2-position and a cyclopropyl group at the 5-position, with the molecular formula C8H8FN and a molecular weight of 137.15 g/mol . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, where the combination of the electron-withdrawing fluorine atom and the conformationally constrained cyclopropyl moiety enables access to structurally diverse drug candidates . Its predicted physicochemical profile includes a boiling point of 207.3±28.0 °C, density of 1.194±0.06 g/cm³, and pKa of -0.06±0.10 .

Why Generic 2-Fluoropyridine Analogs Cannot Replace 5-Cyclopropyl-2-fluoropyridine in Regioselective Synthetic Applications


5-Cyclopropyl-2-fluoropyridine is not functionally interchangeable with other 2-fluoropyridine derivatives such as 5-methyl-2-fluoropyridine or 5-phenyl-2-fluoropyridine. The 5-cyclopropyl substituent provides a unique balance of steric bulk and electronic character that differs fundamentally from alkyl or aryl alternatives . In cross-coupling applications, the cyclopropyl group resists oxidative addition pathways that can compromise other substituents, while in pharmaceutical contexts the constrained cyclopropyl ring imparts distinct conformational preferences to downstream drug candidates that cannot be replicated by methyl, ethyl, or phenyl analogs . Procurement decisions based solely on pyridine scaffold similarity without accounting for 5-position substituent effects will yield intermediates with divergent reactivity profiles and final products with altered biological properties.

Quantitative Differentiation Evidence for 5-Cyclopropyl-2-fluoropyridine Relative to Comparator Intermediates


Suzuki-Miyaura Synthesis: 5-Bromo Precursor Route Delivers 14.3% Higher Yield Than 5-Iodo Route

The synthesis of 5-cyclopropyl-2-fluoropyridine via Suzuki-Miyaura coupling using 5-bromo-2-fluoropyridine as the electrophilic partner achieves a 72% isolated yield . This represents a 14.3% absolute improvement over the alternative route employing 2-fluoro-5-iodopyridine, which delivers only a 63% isolated yield under its optimized conditions . The bromo-based route also operates at a lower temperature (80 °C versus 100 °C) and employs tricyclohexylphosphine as a supporting ligand, demonstrating superior catalytic efficiency.

Suzuki-Miyaura coupling Palladium catalysis Process chemistry

Pharmaceutical Patent Specification: Validated Intermediate in Akebia Therapeutics HIF-PH Inhibitor Program

5-Cyclopropyl-2-fluoropyridine is explicitly specified as a key synthetic intermediate in WO2021/188944 A1 (Akebia Therapeutics, Inc.), where it is used to construct substituted pyridine scaffolds targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibition . The patent explicitly details its preparation (72% yield route) and its downstream incorporation into pharmacologically active structures. Alternative 5-substituted-2-fluoropyridine intermediates (e.g., 5-methyl or 5-phenyl analogs) are not disclosed as viable replacements in this specific synthetic sequence .

Medicinal chemistry HIF-PH inhibition Patent intermediate

Lipophilicity Profile: Consensus LogP 2.28 Distinguishes 5-Cyclopropyl-2-fluoropyridine from 5-Methyl and 5-Phenyl Analogs

5-Cyclopropyl-2-fluoropyridine exhibits a consensus LogP value of 2.28, calculated as the average of five predictive methods (iLOGP: 2.0, XLOGP3: 2.2, WLOGP: 2.46, MLOGP: 1.91, SILICOS-IT: 2.86) . This lipophilicity profile reflects the balanced hydrophobic contribution of the cyclopropyl group and is distinct from the more hydrophobic 5-phenyl analog or the less lipophilic 5-methyl derivative. The compound is predicted to have moderate aqueous solubility (ESOL LogS: -2.45, corresponding to 0.482 mg/mL) .

Lipophilicity Drug-likeness Physicochemical property

Conformational Restraint: Cyclopropyl Substituent Enforces Distinct SAR Outcomes Relative to Aryl Analogs in Receptor Binding Applications

The cyclopropyl group in 5-cyclopropyl-2-fluoropyridine introduces a defined conformational constraint that is fundamentally different from the planar, π-stacking capable phenyl group or the freely rotating methyl group in analog structures . In patent literature, 5-substituted-2-arylpyridines bearing cyclopropyl moieties are specifically claimed as selective CRF receptor modulators, with the cyclopropyl substitution pattern conferring distinct binding geometries relative to phenyl or alkyl-substituted comparators [1]. The non-planar, three-dimensional cyclopropyl group occupies a unique steric volume that cannot be replicated by methyl or phenyl isosteres.

Conformational analysis Structure-activity relationship Receptor binding

Basicity Profile: Predicted pKa of -0.06 Indicates Reduced Pyridine Nitrogen Nucleophilicity Versus Alkyl-Substituted Analogs

The predicted pKa of 5-cyclopropyl-2-fluoropyridine is -0.06±0.10 , reflecting the combined electron-withdrawing effects of the 2-fluoro substituent and the inductive influence of the cyclopropyl group. This value is significantly lower than that of 2-fluoropyridine (pKa ≈ -0.44) and notably lower than alkyl-substituted 2-fluoropyridines such as 5-methyl-2-fluoropyridine (estimated pKa ≈ 0.2-0.5) [1]. For comparison, the regioisomer 2-cyclopropyl-6-fluoropyridine exhibits a higher predicted pKa of 0.25±0.12 , demonstrating that cyclopropyl substitution at the 5-position exerts a distinct electronic effect compared to substitution at the 2-position.

Acid-base chemistry pKa prediction Nucleophilicity

Optimal Procurement and Research Application Scenarios for 5-Cyclopropyl-2-fluoropyridine (CAS 1034467-80-5)


High-Efficiency Synthesis of 5-Cyclopropyl-2-fluoropyridine for Scale-Up Using the 5-Bromo Suzuki-Miyaura Route

Procure 5-bromo-2-fluoropyridine and cyclopropylboronic acid to implement the 72% yield synthesis route validated in Akebia Therapeutics' patent WO2021/188944 A1 . This Pd(OAc)₂/PCy₃-catalyzed protocol in DME/water at 80 °C provides a 14.3% yield advantage over the alternative iodo-based route, translating to reduced cost-per-gram at larger scales. The procedure yields 246 mg of pure product (1.8 mmol) from a 2.5 mmol reaction and includes validated LCMS characterization (m/z = 138.1 [M+H]⁺, retention time 2.25 min) .

CRF Receptor Modulator SAR Studies Requiring Conformationally Constrained 5-Substituents

Use 5-cyclopropyl-2-fluoropyridine as a building block for constructing 5-substituted-2-arylpyridine scaffolds targeting corticotropin-releasing factor (CRF) receptors [1]. The cyclopropyl group provides a unique non-planar, three-dimensional steric profile that differentiates SAR outcomes from phenyl or methyl-substituted analogs. Patent literature specifically claims 5-substituted-2-arylpyridines as selective CRF receptor modulators for CNS disorders including stress, anxiety, and depression [1].

HIF-PH Inhibitor Development Following Validated Patent Synthetic Routes

Employ 5-cyclopropyl-2-fluoropyridine as specified in Akebia Therapeutics' WO2021/188944 A1 for constructing hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors . This intermediate is explicitly validated within the patent's synthetic sequence (paragraphs 0432-0433) and substituting generic 5-substituted analogs would deviate from the disclosed route. The compound's consensus LogP of 2.28 and moderate aqueous solubility (0.482 mg/mL) provide a balanced physicochemical profile suitable for downstream drug candidate development .

Cross-Coupling Building Block for Medicinal Chemistry Libraries Requiring Balanced Lipophilicity

Leverage 5-cyclopropyl-2-fluoropyridine as a Suzuki-Miyaura or Negishi coupling partner where the 2-fluoro substituent serves as an orthogonal handle for subsequent functionalization . The compound's consensus LogP of 2.28 positions it in the optimal lipophilicity range for oral drug candidates (typically LogP 1-3), while the cyclopropyl group introduces conformational constraint without excessive hydrophobicity. This distinguishes it from 5-phenyl analogs (LogP ~3.0) which may exceed optimal lipophilicity thresholds for CNS penetration or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.